molecular formula C13H18Cl3NO2 B12170623 N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide

N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide

Cat. No.: B12170623
M. Wt: 326.6 g/mol
InChI Key: HXXUKOCZJKNCIZ-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a trichloro-hydroxyethyl group, which imparts distinct reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by treatment with ammonia or an amine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The trichloro-hydroxyethyl group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The adamantane core provides stability and rigidity, allowing the compound to effectively interact with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide is unique due to its combination of an adamantane core and a trichloro-hydroxyethyl group. This combination imparts both stability and reactivity, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H18Cl3NO2

Molecular Weight

326.6 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide

InChI

InChI=1S/C13H18Cl3NO2/c14-13(15,16)11(19)17-10(18)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11,19H,1-6H2,(H,17,18)

InChI Key

HXXUKOCZJKNCIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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